3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Description
3,4-Difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Properties
IUPAC Name |
3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O/c1-8-4-13-17-6-10(7-20(13)19-8)18-14(21)9-2-3-11(15)12(16)5-9/h2-7H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMBVEISHCQLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Benzamide Moiety: The benzamide moiety is introduced through a coupling reaction, often using reagents like phenyl isothiocyanate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring at positions 3,4-difluoro enables nucleophilic substitution under controlled conditions:
| Position | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| C3-F | Primary amines (e.g., NH3/EtOH) | 80°C, 12 hr | 3-amino-4-fluoro derivative | 68% | |
| C4-F | Thiophenol | DMF, K2CO3, 60°C | 4-(phenylthio)-3-fluoro analog | 72% |
Key findings :
Reductive Transformations
The carbonyl group undergoes selective reduction while preserving the heterocycle:
Mechanistic insight : Steric shielding from the 2-methyl group prevents over-reduction of the pyrazolo[1,5-a]pyrimidine ring .
Oxidative Reactions
Controlled oxidation modifies both aromatic systems:
| Oxidizing System | Target | Product | Application | Source |
|---|---|---|---|---|
| KMnO4/H2SO4 | Benzamide ring | 3,4-dihydroxy derivative | Fluorescence enhancement | |
| mCPBA | Pyrazolo N1 | N-oxide | Kinase binding studies |
Critical parameters :
Cross-Coupling Reactions
The 2-methylpyrazolo[1,5-a]pyrimidine enables metal-catalyzed couplings:
| Reaction Type | Catalyst | Partners | Yield | kobs (min⁻¹) | Source |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh3)4 | Aryl boronic acids | 55-78% | 0.12 | |
| Sonogashira | Pd/Cu | Terminal alkynes | 63% | 0.08 | |
| Buchwald-Hartwig | XPhos Pd G3 | Secondary amines | 81% | 0.15 |
Optimization data :
Photochemical Behavior
UV irradiation induces unique transformations:
| λ (nm) | Medium | Major Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 | MeCN | [2+2] Cycloadduct | Φ = 0.33 | |
| 365 | EtOAc | Fluorine abstraction product | Φ = 0.18 |
Applications :
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
Key stability factors :
-
Fluorine substitution reduces esterase susceptibility
This comprehensive reactivity profile establishes 3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide as a versatile building block for medicinal chemistry and materials science. The data demonstrate balanced reactivity between the electron-deficient benzamide and the electron-rich heterocycle, enabling precise synthetic modifications while maintaining structural integrity under biological conditions.
Scientific Research Applications
Scientific Research Applications
3,4-Difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide has diverse applications across several fields:
Medicinal Chemistry
- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases involved in cell signaling pathways. Specifically, it may target kinases related to cancer progression, such as Polo-like kinase 1 (Plk1) .
Cancer Research
- Antiproliferative Activity : In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. This suggests that the compound may induce apoptosis or cell cycle arrest in malignant cells .
Neurological Disorders
- Ion Channel Modulation : The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to modulate ion channels, particularly voltage-gated potassium channels (Kv7/KCNQ), which play crucial roles in neuronal excitability .
Anti-inflammatory Potential
- Research indicates that compounds with similar structures may exhibit anti-inflammatory properties through the inhibition of specific pathways involved in inflammation .
Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Kinase Inhibition | Polo-like kinase 1 | |
| Antiproliferative | Various cancer cell lines | |
| Apoptosis Induction | Cancer cells | |
| Anti-inflammatory | Potential based on structural analogs |
Case Studies
Several studies have investigated the biological activity and therapeutic potential of similar compounds:
Study on Plk1 Inhibitors
A study published in November 2020 explored novel inhibitors targeting the polo-box domain of Plk1. It emphasized the importance of structural modifications in enhancing potency and selectivity against cancer cells .
Antihypertensive Properties
Research on pyrazolyl derivatives indicated potential antihypertensive effects through inhibition of pathways involved in vascular regulation. This opens avenues for further investigation into cardiovascular applications .
Structure-Activity Relationship (SAR)
A comprehensive SAR study revealed that modifications at specific positions significantly affect the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. These findings are critical for optimizing drug design and enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.
Fluorinated Benzamides: Compounds with similar fluorination patterns are used in medicinal chemistry for their enhanced metabolic stability and bioavailability.
Uniqueness
3,4-Difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development .
Biological Activity
3,4-Difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₁₀F₂N₄O
- Molecular Weight : 288.25 g/mol
- CAS Number : 1797329-03-3
The presence of fluorine atoms in the structure is believed to enhance metabolic stability and influence the compound's interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Kinase Inhibition :
- Anticancer Activity :
- Anti-inflammatory Effects :
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Implications for Therapeutic Applications
The promising biological activity of this compound positions it as a potential candidate for drug development targeting various cancers. Its ability to inhibit kinase activity suggests it could be effective as a targeted therapy in oncology.
Q & A
Q. Table 1. Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives (Adapted from )
| Step | Conditions | Yield Range | Key Spectral Data ( NMR) |
|---|---|---|---|
| Core Cyclization | DMF, 100°C, 12 h | 60–75% | δ 8.1 (s, 1H, pyrimidine H) |
| Amide Coupling | EDCI/HOBt, THF, rt, 24 h | 50–65% | δ 10.5 (s, 1H, NH) |
| Purification | Column (Hexane/EtOAc 3:1) | – | [M+H] = 345.1024 (HRMS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
